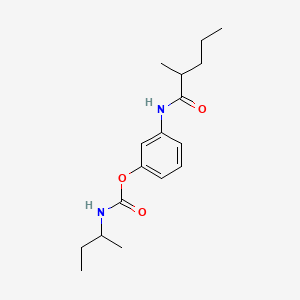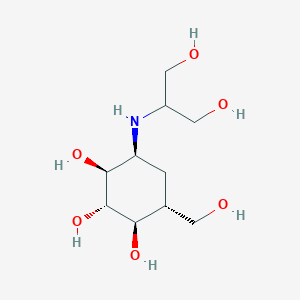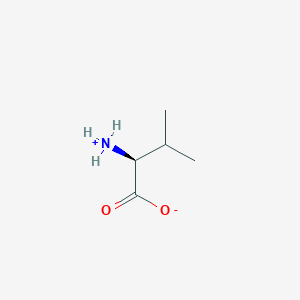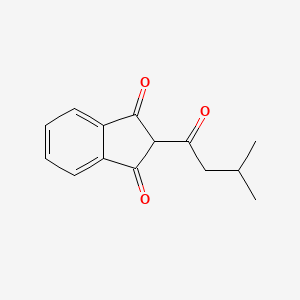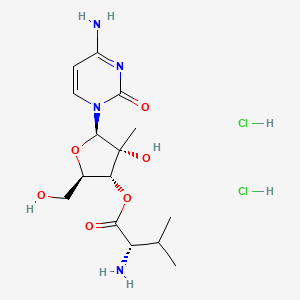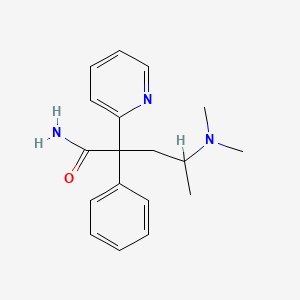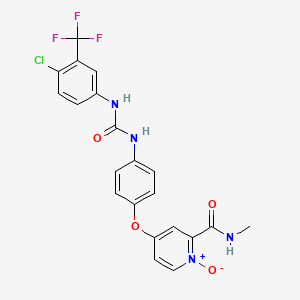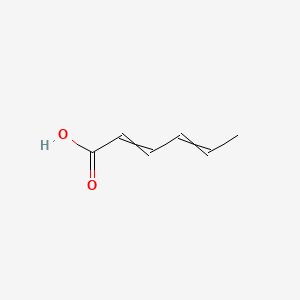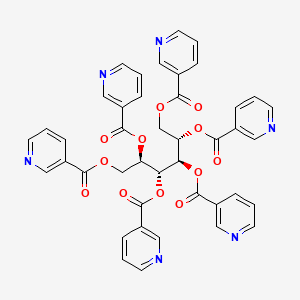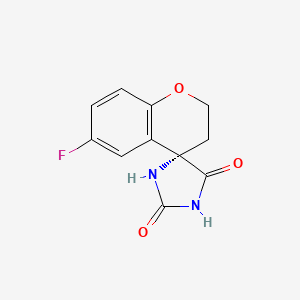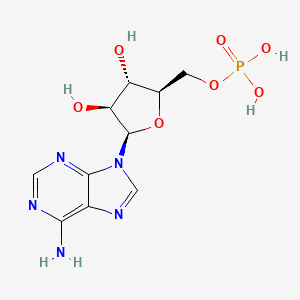
Vidarabine phosphate
Overview
Description
Vidarabine phosphate, also known as 9-β-D-arabinofuranosyladenine monophosphate, is an antiviral compound with significant activity against DNA viruses. It is a nucleoside analog derived from adenosine, where the ribose sugar is replaced by an arabinose moiety. This compound exhibits antiviral properties and has been used in the treatment of infections caused by herpes simplex virus, varicella-zoster virus, and other DNA viruses .
Scientific Research Applications
Vidarabine phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: Employed in research on DNA replication and repair mechanisms due to its ability to inhibit viral DNA polymerase.
Medicine: Investigated for its antiviral properties and potential use in treating viral infections such as herpes simplex and varicella-zoster.
Industry: Utilized in the development of antiviral drugs and as a reference standard in pharmaceutical quality control
Mechanism of Action
Target of Action
Vidarabine phosphate, also known as Vidarabine, is a synthetic purine nucleoside analogue . Its primary targets are herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV) . The inhibitory activity of Vidarabine is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV .
Mode of Action
Vidarabine works by interfering with the synthesis of viral DNA . It is a nucleoside analog and therefore has to be phosphorylated to be active . This is a three-step process in which vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP . This is the active form of vidarabine that acts as both an inhibitor and a substrate of viral DNA polymerase . By acting as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA .
Biochemical Pathways
The biochemical pathway of Vidarabine involves its conversion into Vidarabine monophosphate, a nucleotide analogue, by the viral enzyme thymidine kinase (TK) . The monophosphate is further converted into diphosphate by cellular guanylate kinase and into triphosphate by a number of cellular enzymes . In vitro, Vidarabine triphosphate stops the DNA replication of herpes virus by being incorporated into the DNA strand and preventing the formation of phosphodiester bridges between bases . This ultimately leads to destabilization of the viral DNA strands .
Pharmacokinetics
Vidarabine has a half-life of 60 minutes . It is able to cross the blood–brain barrier (BBB) when converted to its active metabolite . Its solubility is 0.05% , and it has a protein binding of 24-38% .
Result of Action
The result of Vidarabine’s action is the inhibition of viral DNA replication . By acting as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA . This ultimately leads to destabilization of the viral DNA strands , thereby stopping the replication of the herpes virus .
Action Environment
The action of Vidarabine can be influenced by various environmental factors. For instance, the stability of this compound can be affected by temperature. An injection fluid with this compound was observed to have a 6.1% degradation after steam sterilization for 20 min at 120°C . No significant degradation could be observed after heating in steam for 30 min at 100°c and after storage for four months at 4°c .
Safety and Hazards
Future Directions
Vidarabine has been found to have a positive relationship with occlusal disharmony and cardiovascular disease via activation of β-adrenergic signaling in mice . Furthermore, inhibition of type 5 adenylyl cyclase (AC5), a major cardiac subtype in adults, protects the heart against oxidative stress . This suggests that AC5 inhibition with Vidarabine might be a new therapeutic approach for the treatment of cardiovascular disease associated with occlusal disharmony .
Biochemical Analysis
Biochemical Properties
Vidarabine phosphate plays a crucial role in biochemical reactions by interfering with the synthesis of viral DNA . It is a nucleoside analog that must be phosphorylated to become active. This phosphorylation occurs in three steps, converting this compound to its active triphosphate form, ara-ATP . Ara-ATP acts as both an inhibitor and a substrate for viral DNA polymerase, leading to the formation of faulty DNA . This compound interacts with enzymes such as thymidine kinase, which is encoded by herpes simplex and varicella-zoster viruses .
Cellular Effects
This compound affects various types of cells and cellular processes by inhibiting viral DNA synthesis . It influences cell function by interfering with cell signaling pathways and gene expression. The compound is phosphorylated by cellular kinases to its active form, which then inhibits viral DNA polymerase . This inhibition prevents the formation of phosphodiester bridges between DNA bases, leading to the destabilization of viral DNA strands .
Molecular Mechanism
The molecular mechanism of this compound involves its sequential phosphorylation by kinases to form ara-ATP . Ara-ATP competitively inhibits dATP, a substrate for viral DNA polymerase, resulting in the incorporation of ara-ATP into the growing viral DNA chain . This incorporation leads to the termination of DNA synthesis and the formation of faulty DNA . Additionally, ara-ADP, the diphosphorylated form of vidarabine, inhibits ribonucleotide reductase, further disrupting viral DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes in its effects over time. The compound is rapidly deaminated in the gastrointestinal tract to ara-Hx . Vidarabine and its metabolites can be found intracellularly for several weeks following administration . There is no evidence of extracellular accumulation . The stability and degradation of this compound are crucial for its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a dose of 15 mg/kg/day has been shown to prevent cardiac dysfunction in mice . Higher doses may lead to toxic or adverse effects . The oral LD50 for vidarabine is greater than 5020 mg/kg in mice and rats, indicating a relatively high safety margin .
Metabolic Pathways
This compound is involved in metabolic pathways that include its phosphorylation to ara-ATP . This active form inhibits viral DNA polymerase and ribonucleotide reductase . The compound is also prone to deamination by adenosine deaminase to inosine . These metabolic pathways are essential for its antiviral activity and influence on metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is converted to its active metabolite, which can cross the blood-brain barrier . The compound’s distribution is influenced by its affinity for viral thymidine kinase, which converts it to vidarabine monophosphate . This monophosphate is further converted to diphosphate and triphosphate forms by cellular enzymes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is sequentially phosphorylated by kinases within the cell to form ara-ATP . This active form is localized in the nucleus, where it inhibits viral DNA polymerase . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vidarabine phosphate involves the phosphorylation of vidarabine. One common method includes dissolving vidarabine in triethyl phosphate and adding phosphorus oxychloride under low-temperature conditions. This reaction is followed by post-treatment steps such as decolorization with activated carbon to obtain the crude product .
Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but is optimized for higher yield and efficiency. The process involves the use of large-scale reactors and stringent control of reaction conditions to ensure consistent product quality. The crude product is further refined through crystallization and purification steps to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Vidarabine phosphate undergoes several types of chemical reactions, including phosphorylation, dephosphorylation, and glycosylation. It can also participate in substitution reactions where the arabinose moiety is modified.
Common Reagents and Conditions:
Phosphorylation: Phosphorus oxychloride in triethyl phosphate under low-temperature conditions.
Dephosphorylation: Enzymatic or chemical methods using phosphatases or acidic conditions.
Glycosylation: Enzymatic methods using glycosyltransferases.
Major Products:
Vidarabine Monophosphate: The primary product of phosphorylation.
Vidarabine Diphosphate and Triphosphate: Formed through sequential phosphorylation steps.
Modified Nucleosides: Resulting from substitution reactions
Comparison with Similar Compounds
Vidarabine phosphate is unique among nucleoside analogs due to its ability to inhibit viral DNA polymerase at both the diphosphate and triphosphate levels. Similar compounds include:
Cytarabine: Another nucleoside analog used primarily in cancer treatment.
Acyclovir: A widely used antiviral drug that also targets viral DNA polymerase but requires triphosphorylation for activity.
Ganciclovir: An antiviral compound with a similar mechanism of action but different spectrum of activity
This compound’s dual inhibitory action at the diphosphate and triphosphate levels distinguishes it from these other compounds, making it a valuable tool in antiviral research and therapy.
Properties
IUPAC Name |
[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMBCSSLTHHNCD-UHTZMRCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009318 | |
| Record name | Vidarabine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29984-33-6 | |
| Record name | ara-AMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29984-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vidarabine phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029984336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vidarabine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(5-O-phosphono-β-D-arabinofuranosyl)adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIDARABINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/106XV160TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



